molecular formula C20H20ClNO5 B11069097 (4Z)-4-{[5-(5-chloro-2-methyl-4-nitrophenyl)furan-2-yl]methylidene}-2,2,5,5-tetramethyldihydrofuran-3(2H)-one

(4Z)-4-{[5-(5-chloro-2-methyl-4-nitrophenyl)furan-2-yl]methylidene}-2,2,5,5-tetramethyldihydrofuran-3(2H)-one

Cat. No.: B11069097
M. Wt: 389.8 g/mol
InChI Key: SIMFARLSWNJRBR-NTEUORMPSA-N
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Description

The compound “(4Z)-4-{[5-(5-chloro-2-methyl-4-nitrophenyl)furan-2-yl]methylidene}-2,2,5,5-tetramethyldihydrofuran-3(2H)-one” is a complex organic molecule featuring a furan ring, a nitrophenyl group, and a tetramethyldihydrofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the furan ring, the introduction of the nitrophenyl group, and the final assembly of the tetramethyldihydrofuran structure. Common synthetic routes may involve:

    Formation of the furan ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the nitrophenyl group: This step may involve nitration reactions followed by chlorination.

    Assembly of the tetramethyldihydrofuran structure: This can be done through aldol condensation or similar reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and automation.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form different products.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, derivatives of this compound might be studied for their potential biological activity, such as antimicrobial or anticancer properties.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a drug candidate, particularly if it exhibits any bioactive properties.

Industry

In industry, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For example, if it is used as a drug, its mechanism might involve binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • **(4Z)-4-{[5-(5-chloro-2-methyl-4-nitrophenyl)furan-2-yl]methylidene}-2,2,5,5-tetramethyldihydrofuran-3(2H)-one
  • **this compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C20H20ClNO5

Molecular Weight

389.8 g/mol

IUPAC Name

(4Z)-4-[[5-(5-chloro-2-methyl-4-nitrophenyl)furan-2-yl]methylidene]-2,2,5,5-tetramethyloxolan-3-one

InChI

InChI=1S/C20H20ClNO5/c1-11-8-16(22(24)25)15(21)10-13(11)17-7-6-12(26-17)9-14-18(23)20(4,5)27-19(14,2)3/h6-10H,1-5H3/b14-9+

InChI Key

SIMFARLSWNJRBR-NTEUORMPSA-N

Isomeric SMILES

CC1=CC(=C(C=C1C2=CC=C(O2)/C=C/3\C(=O)C(OC3(C)C)(C)C)Cl)[N+](=O)[O-]

Canonical SMILES

CC1=CC(=C(C=C1C2=CC=C(O2)C=C3C(=O)C(OC3(C)C)(C)C)Cl)[N+](=O)[O-]

Origin of Product

United States

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